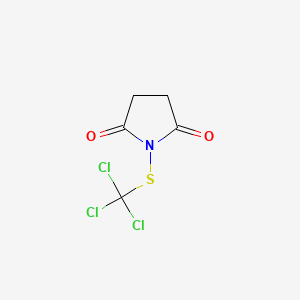![molecular formula C14H14 B14744061 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene CAS No. 208-20-8](/img/structure/B14744061.png)
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, characterized by the addition of a cycloheptane ring fused to the naphthalene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1,2,3,4-tetrahydronaphthalene with a suitable reagent to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups into the aromatic system.
科学研究应用
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential therapeutic applications, including the development of drugs that target specific pathways involving aromatic hydrocarbons.
Industry: It can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用机制
The mechanism of action of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene involves its interaction with molecular targets and pathways within a system. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to specific biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the cycloheptane ring.
Acenaphthene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Perinaphthane: A compound with a similar fused ring system but different substituents.
Uniqueness
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of ring fusion on the reactivity and properties of polycyclic aromatic hydrocarbons.
属性
CAS 编号 |
208-20-8 |
|---|---|
分子式 |
C14H14 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
tricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaene |
InChI |
InChI=1S/C14H14/c1-2-6-12-8-4-10-13-9-3-7-11(5-1)14(12)13/h3-4,7-10H,1-2,5-6H2 |
InChI 键 |
ZMDJSIOZPZPBPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=CC=CC3=C2C(=CC=C3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
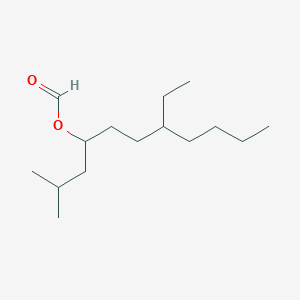
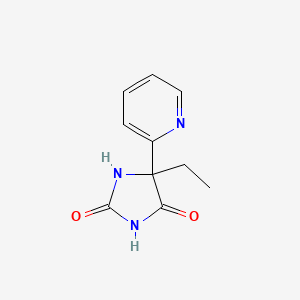
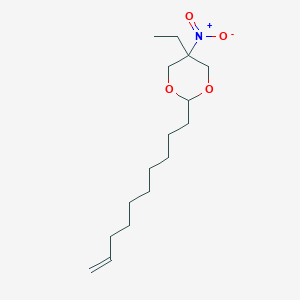
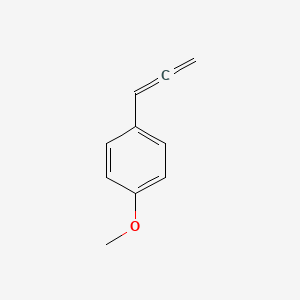
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
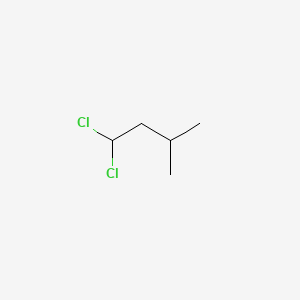
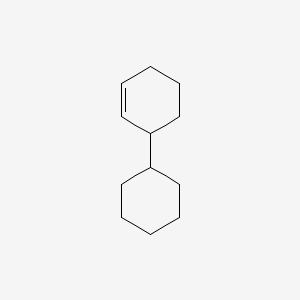
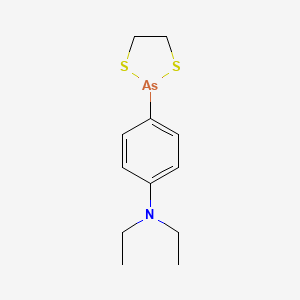
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
